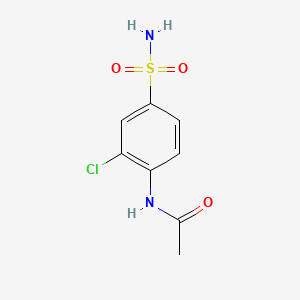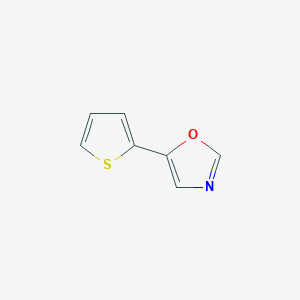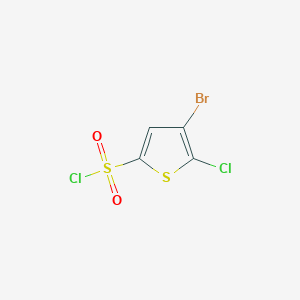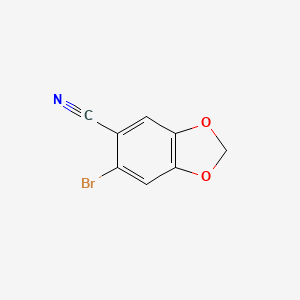
6-Bromo-1,3-benzodioxole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves nucleophilic reactions and regioselective bromination. For instance, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole was achieved by reacting 5-hydroxyindole with chloroacetonitrile, followed by regioselective bromination and further condensation with N-methyl-N-phenylamine . Although the exact synthesis of 6-Bromo-1,3-benzodioxole-5-carbonitrile is not described, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Bromo-1,3-benzodioxole-5-carbonitrile can be deduced using analytical and spectral data. For example, the structure of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide was determined based on their analytical and spectral data after reacting 6-methylchromone-3-carbonitrile with various nucleophiles . X-ray crystallographic analysis was used to confirm the structure of phthalocyanines with eight benzylchalcogeno substituents . These techniques could be used to analyze the molecular structure of 6-Bromo-1,3-benzodioxole-5-carbonitrile.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar functional groups to 6-Bromo-1,3-benzodioxole-5-carbonitrile has been studied. For instance, 6-methylchromone-3-carbonitrile exhibited reactivity towards nucleophilic reagents, leading to a variety of heterocyclic systems . The reactivity of 6-Bromo-1,3-benzodioxole-5-carbonitrile could also be explored under nucleophilic conditions to synthesize novel heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile are not directly reported, the properties of similar brominated and nitrile-containing compounds can be inferred. For example, the UV-vis spectra and electrochemical properties of phthalocyanines with benzylchalcogeno substituents were studied using cyclic voltammetry . These methods could be applied to determine the properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile, such as its absorption characteristics and electrochemical behavior.
科学研究应用
Synthesis and Chemical Interactions
6-Bromo-1,3-benzodioxole-5-carbonitrile has been explored in the context of synthetic chemistry and chemical interactions. For instance, the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles has been studied, highlighting the chemical versatility and reactivity of these compounds. The study demonstrated the conversion of 3,5-dibromoisothiazole-4-carbonitrile into various derivatives, reflecting the compound's potential in synthetic applications (Ioannidou & Koutentis, 2011).
Molecular Composition and Computational Analysis
Computational calculations and analysis of similar compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure, energy, and interactions with proteins. These studies use computational tools to predict the behavior and properties of these compounds, which is crucial for designing drugs and understanding molecular interactions (Arulaabaranam et al., 2021).
Synthesis and Structural Elaboration
The compound's role in the synthesis of novel structures and derivatives has been widely reported. For instance, studies have shown how bromine migration in lithiated benzodioxoles can be manipulated to produce various derivatives, showcasing the compound's utility in structural elaboration and synthesis of complex molecules (Gorecka, Leroux, & Schlosser, 2004).
Antibacterial Activity
Compounds derived from 6-Bromo-1,3-benzodioxole-5-carbonitrile have been evaluated for their antibacterial activity. Novel cyanopyridine derivatives have been synthesized and tested against various bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
属性
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAZLOORQHTWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377428 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-benzodioxole-5-carbonitrile | |
CAS RN |
6120-26-9 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

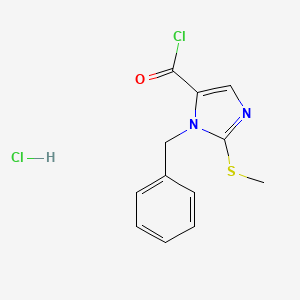
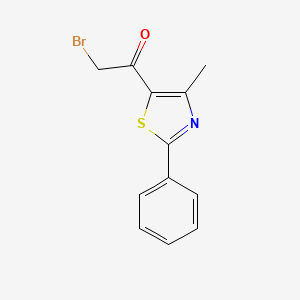
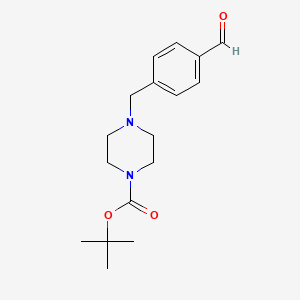
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
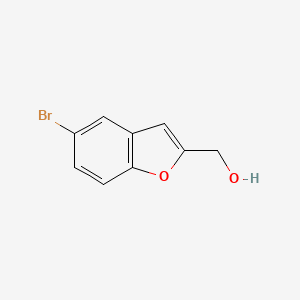



![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)
